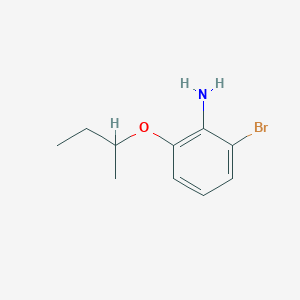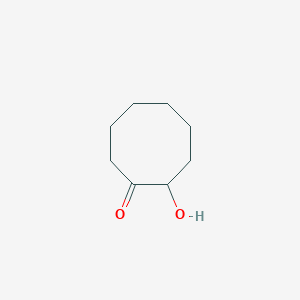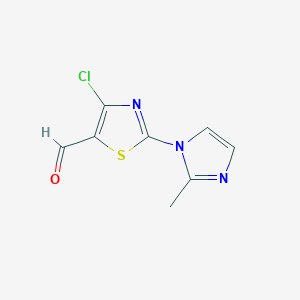
3-(Dimethoxymethyl)cyclohexane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxymethyl)cyclohexane-1,2-dione is an organic compound with a cyclohexane ring substituted with two methoxy groups and a dione functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)cyclohexane-1,2-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes methoxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include methanol, acid catalysts such as sulfuric acid, and solvents like dichloromethane.
化学反応の分析
Types of Reactions
3-(Dimethoxymethyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives of the original compound.
科学的研究の応用
3-(Dimethoxymethyl)cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Dimethoxymethyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione: Similar structure but different substitution pattern.
Cyclohexane-1,2-dione: Lacks the methoxy groups present in 3-(Dimethoxymethyl)cyclohexane-1,2-dione.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A related compound with a cyclobutene ring instead of cyclohexane.
Uniqueness
This compound is unique due to the presence of both methoxy groups and the dione functionality on the cyclohexane ring
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
3-(dimethoxymethyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C9H14O4/c1-12-9(13-2)6-4-3-5-7(10)8(6)11/h6,9H,3-5H2,1-2H3 |
InChIキー |
FCLOCNTXPUZIMC-UHFFFAOYSA-N |
正規SMILES |
COC(C1CCCC(=O)C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


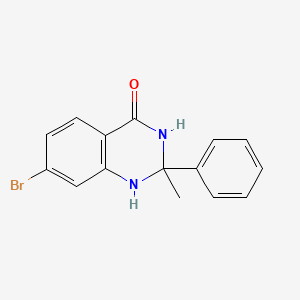
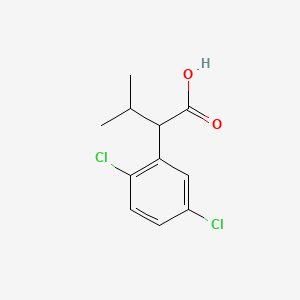

![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
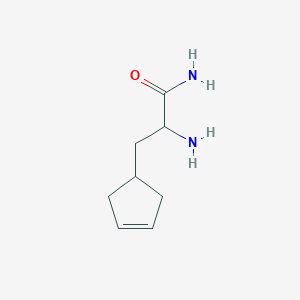
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)
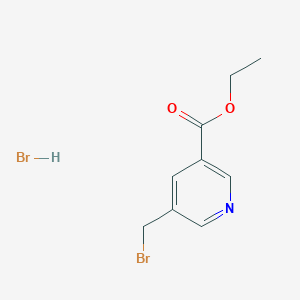
![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)


![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)
